molecular formula C16H17N3O2 B3005874 Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034275-25-5

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B3005874
CAS No.: 2034275-25-5
M. Wt: 283.331
InChI Key: DPMMSOKHORRBAK-UHFFFAOYSA-N
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Description

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with pyridine groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with piperidine intermediates under controlled conditions. For instance, the reaction may involve the use of pyridine-4-carboxylic acid and 3-(pyridin-4-yloxy)piperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and are known for their biological activities.

    3-(Pyridin-4-yl)-1,2,4-Triazines: These analogs have shown various types of biological activity, including antiviral and anticancer properties.

Uniqueness

Pyridin-4-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This structural arrangement can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

pyridin-4-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(13-3-7-17-8-4-13)19-11-1-2-15(12-19)21-14-5-9-18-10-6-14/h3-10,15H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMMSOKHORRBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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